

Agathisflavone stability culture conditions

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Compound Focus: Agathisflavone

CAS No.: 28441-98-7

Cat. No.: S517515

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Agathisflavone Handling and Storage

Proper handling is crucial for maintaining **agathisflavone** stability. The table below summarizes the key physical characteristics and storage guidelines.

Property	Specification / Recommendation	Source
Molecular Formula	$C_{30}H_{18}O_{10}$ [1]	-
CAS Number	28441-98-7 [1]	-
Appearance	Light yellow to yellow solid [1]	-
Solubility (DMSO)	100 mg/mL (185.71 mM) [1]	-
Stock Solution Storage	-80°C: 6 months; -20°C: 1 month (protect from light, stored under nitrogen) [1]	-
Solid Form Storage	4°C, protect from light, stored under nitrogen [1]	-

Experimental Protocols and Applications

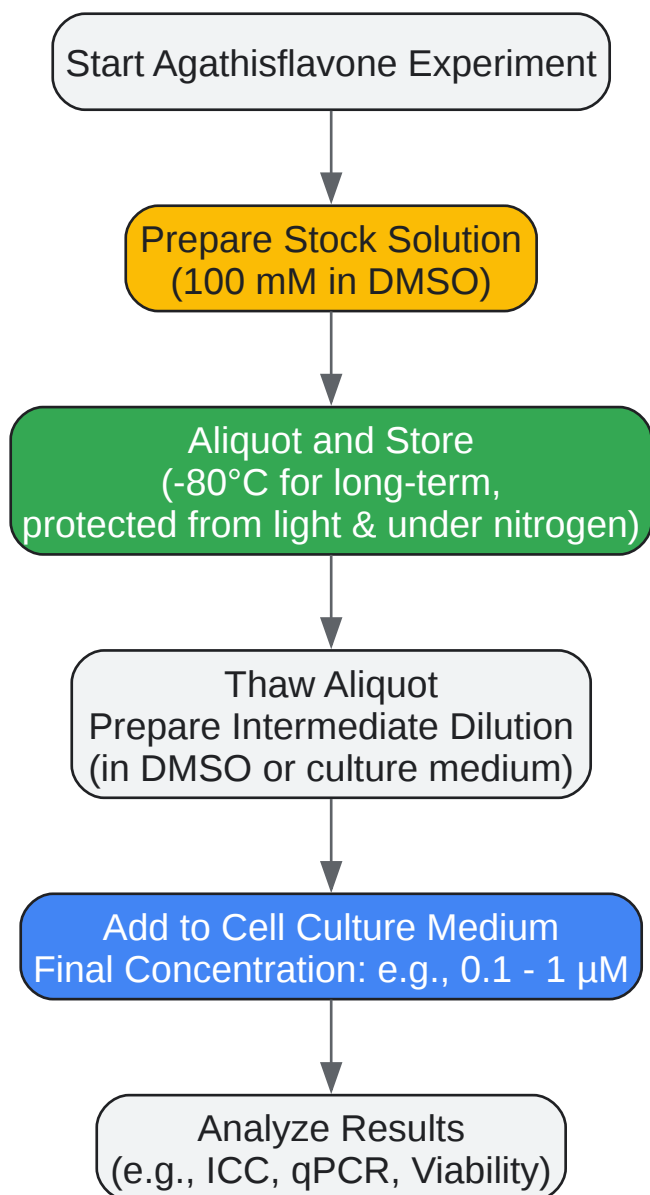
Agathisflavone has been successfully used in various *in vitro* and *in vivo* models, primarily demonstrating anti-inflammatory, neuroprotective, and pro-regenerative effects.

In Vitro Cell Culture Treatment

Multiple studies provide consistent methodologies for treating cells, which you can adapt for your experiments.

Application / Model	Typical Working Concentration	Treatment Duration	Key Findings / Effects
Primary Microglia & Astrocytes (Anti-inflammatory)	1 μ M [2] [3] [4]	24 hours [2] [3] [4]	Modulated microglial activation; reduced pro-inflammatory markers (IL-1 β , TNF- α , CD68); increased anti-inflammatory markers (IL-10) [2] [3] [4].
Neuron-Glial Co-cultures (Neuroprotection)	0.1 - 1 μ M [4] [5]	24 hours [4] [5]	Protected against LPS/IL-1 β -induced damage and glutamate excitotoxicity; increased neuronal population and neurotrophic factors [4] [5].
Rat Mesenchymal Stem Cells (rMSCs) (Pre-treatment)	1 μ M [6]	Every 2 days for 21 days [6]	Enhanced therapeutic properties of MSCs; increased expression of NGF and GDNF after transplantation in a spinal cord injury model [6].
Organotypic Cerebellar Slice Culture (Myelination)	5 - 50 μ M [7]	Not specified [7]	Increased myelination and modulated microglial activation state [7].

The following diagram illustrates a general workflow for preparing and using **agathisflavone** in cell culture experiments, based on the common protocols from these studies:



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In Vivo Administration

One study provides a specific protocol for administering **agathisflavone** in a rodent model of spinal cord injury (SCI) [6]:

- **Animal Model:** Adult male Wistar rats with acute SCI.
- **Dosage:** 10 mg/kg [6].
- **Route:** Intraperitoneal (i.p.) injection [6].
- **Treatment Schedule:** Administered daily for 7 days, starting 4 hours after the injury [6].

- **Key Outcome:** The treatment protected the injured spinal cord tissue, increased the expression of neurotrophins (NGF, GDNF), and reduced macrophage infiltration [6].

Frequently Asked Questions & Troubleshooting

Q1: How should I prepare and store **agathisflavone** stock solutions to ensure stability?

- **Answer:** First, prepare a concentrated stock solution in DMSO. A common concentration is 100 mM [3]. Immediately after preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at **-80°C for up to 6 months, or at -20°C for up to 1 month** [1]. Crucially, always **protect the solution from light and store it under an inert gas like nitrogen** to prevent degradation [1].

Q2: I am planning an **in vivo** study. What is a proven effective dosing regimen?

- **Answer:** A referenced study on rat spinal cord injury used a regimen of **10 mg/kg, administered via intraperitoneal injection once daily for 7 days** [6]. This protocol was effective in reducing inflammation and promoting a regenerative response.

Q3: Why are there different effective concentrations (e.g., 1 μ M vs. 50 μ M) in different studies?

- **Answer:** The optimal concentration can vary significantly depending on the experimental model and the desired outcome. Lower concentrations (0.1 - 1 μ M) are often sufficient to exert **anti-inflammatory and neuroprotective effects** in primary glial and neuronal co-cultures [2] [4] [5]. Higher concentrations (e.g., 5 - 50 μ M) may be required to observe effects in more complex tissue models, such as **organotypic slices where promoting myelination is the goal** [7]. It is always advisable to conduct a dose-response curve for your specific model system.

Q4: My cells are showing toxicity after **agathisflavone** treatment. What could be the cause?

- **Answer:** Consider these two main factors:
 - **DMSO Concentration:** Ensure the final concentration of DMSO from the stock solution in your culture medium is $\leq 0.01\%$, which is typically non-toxic to cells [3].
 - **Agathisflavone Concentration:** While low micromolar concentrations (1 μ M) are generally non-toxic [2], higher concentrations may affect viability. One study noted that a 3 μ M concentration of the glucocorticoid receptor antagonist RU486 (mifepristone) caused toxicity, highlighting the importance of dose-testing any compound [2]. Always include a vehicle control (DMSO) and perform a viability assay (e.g., MTT) in your specific model to rule out toxicity.

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